Product packaging for 4-[(3-Bromophenyl)methanesulfonyl]aniline(Cat. No.:)

4-[(3-Bromophenyl)methanesulfonyl]aniline

Cat. No.: B7868453
M. Wt: 326.21 g/mol
InChI Key: DCOGBZRGNXBOLH-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methanesulfonyl]aniline is a chemical compound provided for research and development purposes. It is identified by the CAS Number 1291593-98-0 and has a molecular formula of C13H12BrNO2S and a molecular weight of 326.21 g/mol . This compound features both an aniline group and an aryl methanesulfonyl group connected via a sulfonyl linkage, making it a potential intermediate in organic synthesis and medicinal chemistry. The presence of the bromophenyl moiety offers a reactive site for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in creating more complex molecular architectures. Similarly, the aniline group can serve as a handle for further chemical modifications. While specific biological targets or mechanisms of action for this exact molecule are not detailed in the literature surveyed, compounds with similar structural features, particularly those containing sulfonamide groups, are frequently investigated in drug discovery projects . As a specialized building block, it holds value for researchers in constructing compound libraries, developing protease inhibitors, or creating functional materials. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrNO2S B7868453 4-[(3-Bromophenyl)methanesulfonyl]aniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-11-3-1-2-10(8-11)9-18(16,17)13-6-4-12(15)5-7-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOGBZRGNXBOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Key Reactions Involving 4 3 Bromophenyl Methanesulfonyl Aniline Precursors and Analogues

Mechanistic Pathways of Palladium-Catalyzed C-N Bond Formation

The formation of the aryl-nitrogen bond in aniline (B41778) derivatives is frequently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnorthwestern.eduacs.org This reaction provides a versatile method for coupling amines with aryl halides or sulfonates. jk-sci.com The catalytic cycle is a well-established sequence of elementary steps involving a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgjk-sci.com

The generally accepted mechanism proceeds as follows:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (e.g., an aryl bromide) to a low-valent Pd(0) complex. This step forms a Pd(II) intermediate, where the aryl group and the halide are now bonded to the palladium center. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: An amine molecule then coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species. jk-sci.comyoutube.com The choice of base is critical and can influence the reaction rate and efficiency. acs.org

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium center. This step forms the desired aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgyoutube.com

The nature of the phosphine ligand is paramount to the success of the reaction. Early systems utilized monodentate phosphines, but significant advancements were made with the introduction of sterically hindered, bulky biaryl phosphine ligands and bidentate ligands like BINAP and Dppf. wikipedia.orgmit.edu These advanced ligands facilitate the reductive elimination step and prevent the formation of inactive catalyst species, thereby increasing the reaction's scope and efficiency for a wider range of substrates, including less reactive aryl chlorides and primary amines. wikipedia.orgnih.gov

Key Steps in Buchwald-Hartwig Amination
StepDescriptionKey Intermediates/Species
Oxidative AdditionThe Pd(0) catalyst inserts into the aryl-halide bond.Pd(0)Ln, Ar-X, LPd(Ar)(X)
Ligand Exchange/Amine CoordinationThe amine reactant coordinates to the Pd(II) center.R-NH2, [LPd(Ar)(NH2R)]+X-
DeprotonationA base removes a proton from the coordinated amine to form an amido complex.Base, LPd(Ar)(NHR)
Reductive EliminationThe C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.Ar-NHR, Pd(0)Ln

Detailed Studies of Electrophilic Aromatic Bromination

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. researchgate.netnih.gov The bromination of an aromatic precursor to 4-[(3-Bromophenyl)methanesulfonyl]aniline involves the attack of an electrophilic bromine species on an electron-rich aromatic ring. libretexts.org The accepted mechanism proceeds via a two-step addition-elimination pathway. rsc.orgmasterorganicchemistry.com

First, a potent electrophile, often Br⁺, is generated. This is typically achieved by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond. libretexts.orglumenlearning.com The electrophile then attacks the π-system of the benzene (B151609) ring, breaking the ring's aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. nih.govlibretexts.org This step is generally the slow, rate-determining step of the reaction. masterorganicchemistry.comlumenlearning.com In the final, fast step, a base (often the [FeBr₄]⁻ complex formed in the initial step) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the brominated product. libretexts.org

The regioselectivity of the bromination is governed by the substituents already present on the aromatic ring. In a precursor like (phenylmethanesulfonyl)aniline, the amino group (-NH₂) is a powerful activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. Conversely, a sulfonyl group (-SO₂R) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. The powerful directing effect of the amino group would typically dominate, directing the incoming electrophile to the positions ortho and para to it. byjus.com However, to achieve bromination at the meta position of the phenylmethanesulfonyl moiety, the bromination step would likely be performed on a precursor before the introduction of the aniline group, such as 3-bromotoluene, which is then functionalized. The regioselectivity can also be influenced by the solvent polarity. lookchem.com

Reaction Mechanisms of Sulfonyl Group Introduction and Modification

The introduction of the sulfonyl group is a key step in forming the core structure of this compound. A common method for creating an arylsulfonyl linkage is the reaction of an amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.netsemanticscholar.org This reaction is a nucleophilic substitution at the sulfur atom.

The mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This forms a tetrahedral intermediate. Subsequently, the chloride ion, a good leaving group, is eliminated, and a proton is removed from the nitrogen (typically by a base like pyridine (B92270) or triethylamine) to yield the stable sulfonamide product. semanticscholar.org The reaction of anilines with benzenesulfonyl chlorides in various solvents has been studied, with results often interpreted in terms of a bimolecular nucleophilic displacement mechanism. researchgate.net

Alternative, more modern methods for sulfonylation are also being developed. These include visible-light-mediated photoredox catalysis, which can generate sulfonyl radicals from stable sulfinate salts. rsc.org In one proposed mechanism, the photocatalyst oxidizes the aniline to a radical cation and the sulfinate salt to a sulfonyl radical. These two radical species then combine to form the C-S bond, followed by proton loss to give the final product. rsc.orgnih.gov These methods often proceed under milder conditions than traditional approaches. rsc.orgfrontiersin.org Another approach involves the rearrangement of arylsulfamates to para-sulfonyl anilines, which proceeds via an intermolecular S_EAr reaction involving an N(sp²)-SO₃ intermediate. nih.gov

Mechanistic Insights into Reductive Amination Pathways

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds (aldehydes or ketones). chemistrysteps.comwikipedia.org This reaction is crucial for synthesizing the aniline moiety or modifying related precursors. The process typically involves two key stages that can be performed in a single pot: the formation of an imine or enamine, followed by its reduction. chemistrysteps.commasterorganicchemistry.com

The reaction begins with the nucleophilic attack of a primary amine on the carbonyl carbon of an aldehyde or ketone. This leads to the formation of a hemiaminal intermediate. wikipedia.org Under mildly acidic conditions (often pH 4-5), the hemiaminal dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). masterorganicchemistry.comyoutube.com

Common Reagents in Reductive Amination
Reagent TypeExample(s)Role in Mechanism
Carbonyl CompoundAldehyde, KetoneElectrophile; provides the carbon backbone.
Amine SourceNH₃, R-NH₂, R₂NHNucleophile; source of the nitrogen atom.
Reducing AgentNaBH₃CN, NaBH(OAc)₃, H₂/CatalystReduces the C=N bond of the imine/iminium intermediate.
Acid CatalystAcetic Acid (often implied by NaBH(OAc)₃)Facilitates the dehydration of the hemiaminal to the imine.

Computational Elucidation of Reaction Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. It provides detailed energetic and structural information about transition states and intermediates that are often difficult or impossible to observe experimentally.

For palladium-catalyzed C-N bond formation, DFT calculations have been used to investigate the entire Buchwald-Hartwig catalytic cycle. nih.govacs.org These studies have helped to clarify the role of the phosphine ligand, showing how bulky ligands can lower the energy barrier for reductive elimination. nih.gov Computational models have also explored the function of the base, comparing pathways where the base acts solely as a proton acceptor versus those where it may also coordinate to the palladium center. acs.orgnih.gov Such calculations can rationalize reaction outcomes and guide the development of more efficient catalysts. acs.org

In the study of electrophilic aromatic bromination, DFT calculations have been employed to model the reaction profiles and understand regioselectivity. researchgate.netrsc.orgugent.be By calculating the energies of the different possible arenium ion intermediates (ortho, meta, para), researchers can predict the most likely site of attack. researchgate.netrsc.org These computational studies have confirmed that bromination often proceeds through an addition-elimination mechanism and can explain the directing effects of various substituents by analyzing factors like electron delocalization and electrostatic interactions in the transition state. rsc.orgugent.bersc.org

Advanced Spectroscopic and Structural Characterization of 4 3 Bromophenyl Methanesulfonyl Aniline and Its Derivatives

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of 4-[(3-Bromophenyl)methanesulfonyl]aniline would be required. The crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the molecule's structure within it.

This analysis would yield critical information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, which would reveal the conformation of the molecule.

Crystal System and Space Group: Details about the symmetry and packing of the molecules in the crystal lattice.

Supramolecular Interactions: Identification of intermolecular forces such as hydrogen bonds (e.g., involving the aniline (B41778) -NH2 group and the sulfonyl -SO2- groups), halogen bonds (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

Without experimental data, a representative data table cannot be generated.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on both phenyl rings and the methylene (B1212753) (-CH2-) and amine (-NH2) protons.

¹³C NMR: This would reveal the number of chemically distinct carbon atoms in the molecule, including the aromatic, methylene, and amine-substituted carbons.

A hypothetical data table would list the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz). However, no experimental spectra are available to populate such a table.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with very high precision. This allows for the calculation of the elemental formula. For this compound (C₁₃H₁₂BrNO₂S), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined mass would be compared to the calculated theoretical mass to confirm the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable.

TechniqueExpected Data
HRMS (ESI+)Calculated m/z for [M+H]⁺: [Value]
Found m/z for [M+H]⁺: [Value]

No experimental data is available to populate this table.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would display characteristic bands corresponding to the various functional groups present in this compound.

Key expected vibrational modes would include:

N-H stretching of the aniline group.

S=O stretching of the sulfonyl group (symmetric and asymmetric).

C-H stretching of the aromatic and methylene groups.

C=C stretching within the aromatic rings.

C-S and C-N stretching .

C-Br stretching .

A detailed analysis of the vibrational spectra would help to confirm the presence of all the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch[Range]
Asymmetric SO₂ Stretch[Range]
Symmetric SO₂ Stretch[Range]
Aromatic C-H Stretch[Range]
Methylene C-H Stretch[Range]

Specific experimental frequencies are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The position and intensity of these bands (λ_max) would provide information about the conjugated π-electron system.

Solventλ_max (nm)Molar Absorptivity (ε)
[e.g., Ethanol][Value][Value]

No published UV-Vis absorption data is available for this compound.

Computational Chemistry and Theoretical Investigations of 4 3 Bromophenyl Methanesulfonyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

DFT has become a cornerstone of computational chemistry, offering a powerful means to investigate the fundamental properties of molecules. However, the application of this theory to 4-[(3-Bromophenyl)methanesulfonyl]aniline has not been documented in publicly available research. Consequently, specific data regarding its optimized geometry, energetics, and electronic properties remain uncalculated and unconfirmed.

Optimized Geometries and Energetics

Without specific DFT calculations, the precise three-dimensional arrangement of atoms in this compound and its relative stability are unknown. Such calculations would typically provide key information on bond lengths, bond angles, and dihedral angles, offering insight into the molecule's preferred conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic properties. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of molecular stability. For this compound, these values have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. An MEP map for this compound would illustrate the charge distribution and identify electron-rich and electron-deficient regions. This information is currently unavailable.

Natural Population Analysis (NPA) and Mulliken Charges

Analyses such as Natural Population Analysis (NPA) and Mulliken charge calculations provide a method for assigning partial charges to individual atoms within a molecule. This information is crucial for understanding its polarity and intermolecular interactions. No such charge analysis has been published for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. The specific intramolecular bonding characteristics of this compound have not been investigated through NBO analysis.

Reactivity Descriptors and Global/Local Chemical Reactivity Indices

Global and local chemical reactivity descriptors, derived from conceptual DFT, are used to quantify and predict the reactivity of a molecule. These indices include chemical potential, hardness, softness, and the electrophilicity index. The absence of foundational DFT calculations for this compound means that these important reactivity descriptors have not been determined.

Ionization Energy, Hardness, and Electrophilicity Index

Global reactivity descriptors are fundamental in conceptual DFT and are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Energy (I) is the energy required to remove an electron from a molecule and is approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A) is the energy released when an electron is added to a molecule, approximated by the negative of the LUMO energy (A ≈ -ELUMO).

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as (I - A) / 2. A larger value indicates greater stability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η) as ω = μ² / (2η), where μ = -(I + A) / 2.

Table 1: Calculated Global Reactivity Descriptors for this compound

Parameter Symbol Formula Value (eV)
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Ionization Energy I -EHOMO Data not available
Electron Affinity A -ELUMO Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Chemical Hardness η (I - A) / 2 Data not available

No specific research data is available for these parameters for the target compound.

Condensed Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions are used to identify the most reactive sites within a molecule. These functions indicate the change in electron density at a specific atom when the total number of electrons in the system changes.

Nucleophilic Attack (f+): Identifies sites susceptible to attack by nucleophiles (electron donors).

Electrophilic Attack (f-): Identifies sites prone to attack by electrophiles (electron acceptors).

Radical Attack (f0): Predicts reactivity towards radical species.

By condensing the values of the Fukui function to individual atoms, a clear ranking of reactive sites can be established.

Table 2: Condensed Fukui Functions for this compound

Atom f+ (Nucleophilic Attack) f- (Electrophilic Attack) f0 (Radical Attack)
C1 Data not available Data not available Data not available
N1 Data not available Data not available Data not available
Br1 Data not available Data not available Data not available
S1 Data not available Data not available Data not available
O1 Data not available Data not available Data not available
O2 Data not available Data not available Data not available

No specific research data is available for these parameters for the target compound.

Electronic Chemical Potential

The electronic chemical potential (μ) in DFT is a measure of the escaping tendency of electrons from a system in equilibrium. It is the negative of electronegativity (χ) and is calculated as μ = -(I + A) / 2. This value indicates the general direction of charge transfer in a reaction.

Table 3: Electronic Chemical Potential and Related Parameters

Parameter Symbol Formula Value (eV)
Electronic Chemical Potential μ (EHOMO + ELUMO) / 2 Data not available

No specific research data is available for these parameters for the target compound.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations would provide a detailed picture of the conformational landscape and flexibility of this compound over time. By simulating the motion of atoms under a given force field, researchers can identify stable conformers, transition states, and the flexibility of various parts of the molecule, such as the rotation around the sulfonyl bridge and the aniline (B41778) group. This information is critical for understanding how the molecule might interact with a biological target.

A specific MD study for this compound has not been identified in the reviewed literature.

Solvation Effects on Molecular Properties and Reactivity Parameters

The properties of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be used to calculate molecular properties and reactivity parameters in different solvents. Such studies would reveal how the polarity of the solvent affects the electronic structure, stability, and reactivity of this compound.

Published studies detailing the solvation effects on the reactivity of this compound are currently unavailable.

Studies of Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Molecules with significant charge separation and extended π-systems can exhibit Non-Linear Optical (NLO) properties, which are important for applications in optoelectronics. Computational methods can predict these properties:

Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Table 4: Calculated NLO Properties of this compound

Parameter Symbol Value
Dipole Moment μ Data not available
Mean Polarizability <α> Data not available

No specific research data is available for these parameters for the target compound.

Intermolecular Interactions and Supramolecular Assembly

Understanding how molecules of this compound interact with each other is key to predicting its crystal structure and solid-state properties. Techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts (e.g., hydrogen bonds, halogen bonds, van der Waals forces) in a crystal lattice. This analysis helps in understanding the forces that drive supramolecular assembly.

Without a determined crystal structure, a Hirshfeld surface analysis and detailed study of intermolecular interactions for this compound cannot be performed.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for Derivatives

Impact of Bromine Substitution Position on Molecular Properties and Reactivity

The electronic effect of a halogen substituent like bromine is twofold: it exerts a deactivating inductive effect (-I) due to its electronegativity, withdrawing electron density from the aromatic ring, and a weaker activating resonance effect (+R) by donating its lone pair electrons to the pi-system. The interplay of these effects varies with the substitution pattern.

A comparative analysis of the potential impact of bromine substitution at different positions is presented below:

Substitution PositionExpected Electronic ImpactPotential Steric Influence
Ortho- (2-) Stronger inductive withdrawal due to proximity to the methanesulfonyl bridge.Significant steric hindrance, potentially forcing the phenyl ring out of planarity with the rest of the molecule. This could impact binding to a target protein.
Meta- (3-) Inductive effect is pronounced, with minimal resonance contribution affecting the sulfonyl linker.Moderate steric bulk, influencing the overall shape and conformation of the molecule.
Para- (4-) Inductive and resonance effects are more balanced compared to the ortho-position.Less steric hindrance compared to the ortho-position, allowing for more conformational flexibility.

Role of the Methanesulfonyl Group in Modulating Molecular Interactions

The methanesulfonyl (-SO2CH2-) group serves as a flexible linker between the 3-bromophenyl and the aniline (B41778) moieties and plays a crucial role in mediating molecular interactions. Sulfonyl groups are known to be polar and can act as hydrogen bond acceptors. nih.govnih.gov This capability allows for specific interactions with biological targets such as enzymes and receptors. nih.gov

Key functions of the methanesulfonyl group include:

Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group can form hydrogen bonds with donor groups on a biological target. nih.gov

Polar Moiety: It increases the polarity of the molecule, which can impact solubility and other pharmacokinetic properties. researchgate.net

Conformational Constraint: While the methylene (B1212753) linker adds flexibility, the tetrahedral geometry around the sulfur atom imposes certain conformational preferences. nih.gov

Influence of Aniline Substituents on Electronic and Steric Profiles

The aniline portion of the molecule is a key site for modification to fine-tune the electronic and steric properties of the compound. The amino group (-NH2) is a strong electron-donating group, which increases the electron density of the aniline ring, particularly at the ortho- and para-positions. byjus.com This electronic enrichment makes the aniline ring more susceptible to electrophilic substitution and can influence its interaction with biological targets. rsc.org

Introducing substituents on the aniline ring can have profound effects:

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) would further increase the electron density of the ring, potentially enhancing interactions with electron-deficient regions of a target. However, they also increase the molecule's basicity, which might affect its pharmacokinetic properties.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) would decrease the electron density of the ring, making it less reactive towards electrophiles and reducing the basicity of the amino group. This can be advantageous for improving metabolic stability and oral bioavailability.

The following table summarizes the potential effects of different aniline substituents:

SubstituentElectronic EffectSteric EffectPotential Impact
-CH3 (Methyl)Electron-donatingSmallIncreases electron density and basicity.
-OCH3 (Methoxy)Electron-donatingMediumIncreases electron density, can act as a hydrogen bond acceptor.
-Cl (Chloro)Electron-withdrawing (inductive), Electron-donating (resonance)SmallDecreases basicity, increases lipophilicity.
-CF3 (Trifluoromethyl)Strong electron-withdrawingMediumSignificantly decreases basicity, increases lipophilicity and metabolic stability. mdpi.com
-NO2 (Nitro)Strong electron-withdrawingMediumSignificantly decreases basicity and electron density.

Stereochemical Considerations in Analog Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design. While 4-[(3-Bromophenyl)methanesulfonyl]aniline itself is not chiral, the introduction of chiral centers in its derivatives can lead to stereoisomers (enantiomers and diastereomers) with potentially different biological activities, potencies, and pharmacokinetic profiles. omicsonline.orgijpsjournal.com

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, different stereoisomers of a drug can interact with a target differently, leading to variations in efficacy and safety. ijpsr.com For example, introducing a chiral substituent on the aniline nitrogen or the methylene bridge would create a stereocenter.

Key considerations for analog design include:

Introduction of Chiral Centers: This can be achieved by adding substituents with stereocenters.

Resolution of Racemates: If a chiral derivative is synthesized as a racemic mixture, the individual enantiomers should be separated and tested independently to determine which isomer is more active and/or has a better safety profile.

Conformational Restriction: Introducing rigid elements or substituents that restrict bond rotation can lock the molecule into a specific, biologically active conformation, potentially increasing potency.

Development of Molecular Activity Maps for Scaffold Modification

A molecular scaffold, or core structure, is a central concept in medicinal chemistry for organizing and analyzing bioactive compounds. researchgate.net The this compound structure represents a specific molecular scaffold. By systematically modifying this scaffold and evaluating the biological activity of the resulting analogs, a molecular activity map can be developed. nih.gov

This map, often visualized through Structure-Activity Relationship (SAR) tables, highlights regions of the molecule that are sensitive to modification and those that are not. researchgate.net It provides a visual representation of how changes in chemical structure correlate with changes in biological activity.

An example of a simplified SAR table for modifications to the aniline ring is shown below:

R-group PositionSubstituentBiological Activity (Hypothetical)
Aniline-R1-H+++
Aniline-R1-CH3++
Aniline-R1-Cl++++
Aniline-R2-H+++
Aniline-R2-F+++

Such maps are invaluable for guiding future design efforts, allowing chemists to focus on modifications that are most likely to improve the desired properties of the compound. nih.gov

In Silico Approaches to Molecular Design and Virtual Screening

Computational methods, or in silico approaches, are powerful tools in modern drug discovery for designing and screening new molecules before they are synthesized in the laboratory. nih.gov These methods can save significant time and resources by prioritizing compounds with the highest probability of success.

When the three-dimensional structure of the biological target is unknown, ligand-based design methodologies are particularly useful. nih.govcam.ac.uk These approaches rely on the knowledge of other molecules that bind to the same target. The principle is that molecules with similar structures or properties are likely to have similar biological activities.

Key ligand-based design methodologies include:

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. cam.ac.uk By analyzing a set of active molecules, a pharmacophore model can be generated and used to search large compound databases for new molecules that match the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models can be used to predict the activity of new, unsynthesized compounds.

Shape-Based Screening: This method involves comparing the 3D shape of a query molecule (an active compound) with a database of other molecules. The assumption is that molecules with similar shapes are likely to bind to the same target. nih.gov

These in silico techniques can be used to virtually screen large libraries of compounds to identify derivatives of this compound with potentially improved activity, providing a rational basis for their subsequent synthesis and biological evaluation. researchgate.net

Structure-Based Design Principles

Structure-based drug design (SBDD) is a powerful methodology used in medicinal chemistry to design novel ligands based on the three-dimensional structure of their biological target, which is typically a protein or a nucleic acid. This process begins with the determination of the target's structure, usually through techniques like X-ray crystallography or NMR spectroscopy.

For a hypothetical scenario involving this compound, the initial step would be to identify its biological target. Once a target is known and its structure is resolved, medicinal chemists can analyze the binding pocket. Key considerations in the SBDD of derivatives would include:

Identification of Key Interactions: Analyzing the binding site to identify key amino acid residues that can form hydrogen bonds, hydrophobic interactions, ionic bonds, or halogen bonds with a ligand. For instance, the aniline nitrogen of the title compound could act as a hydrogen bond donor, while the sulfonyl oxygens could be acceptors. The bromophenyl ring could engage in hydrophobic or halogen bonding interactions.

Fragment-Based Growth: Designing new analogs by "growing" fragments from the core structure to occupy additional pockets in the binding site, thereby increasing affinity and selectivity.

Scaffold Hopping: Replacing the benzenesulfonylaniline core with a different chemical scaffold that maintains the crucial binding interactions but possesses improved pharmacokinetic properties.

Addressing Resistance: In the context of drug resistance, SBDD can be used to design new derivatives that are effective against mutated forms of the target protein.

The ultimate goal of SBDD is to design molecules with high affinity and selectivity for their intended target, leading to more effective and safer therapeutic agents.

Pharmacophore Modeling for Chemical Feature Identification

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model represents the key interaction points between a ligand and its target receptor.

If a series of active and inactive analogs of this compound were available, a pharmacophore model could be generated. The process would involve:

Conformational Analysis: Generating a diverse set of low-energy conformations for each molecule in the training set.

Feature Identification: Identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For the title compound, key features would likely include an aromatic ring (the aniline phenyl), another aromatic ring with a halogen feature (the 3-bromophenyl group), and hydrogen bond acceptors (the sulfonyl oxygens).

Model Generation and Validation: Aligning the active molecules to identify a common 3D arrangement of these features. The resulting pharmacophore models are then validated by their ability to distinguish between known active and inactive compounds.

A well-defined pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired chemical features and are therefore likely to be active.

Molecular Docking and Molecular Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a small molecule (ligand) binds to the active site of a target protein.

For this compound, a molecular docking study would require a 3D structure of its biological target. The docking process would involve:

Preparation of the Protein and Ligand: Preparing the 3D structures of the target protein (e.g., by removing water molecules, adding hydrogen atoms) and the ligand (generating a 3D conformation).

Docking Simulation: Using a docking algorithm to place the ligand in the binding site of the protein in various orientations and conformations.

Scoring and Analysis: Scoring the different poses based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the specific molecular interactions.

The analysis of the docked pose would reveal key interactions, such as:

Hydrogen Bonds: The aniline NH2 group and the sulfonyl SO2 groups are prime candidates for forming hydrogen bonds with polar residues in the binding site.

Hydrophobic Interactions: The phenyl rings would likely engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The bromine atom on the phenyl ring could form a halogen bond with an electron-rich atom (like oxygen or nitrogen) in the protein backbone or side chain.

The insights gained from molecular docking are invaluable for understanding the binding mode of a compound and for rationally designing more potent derivatives.

Below is a hypothetical data table illustrating the kind of information that would be generated from a molecular docking study of hypothetical derivatives of this compound against a putative protein target.

Compound IDModificationDocking Score (kcal/mol)Key Interactions
1 Parent Compound-7.5H-bond with Ser25, Hydrophobic interaction with Leu89
1a 4'-fluoro substitution-7.8H-bond with Ser25, Halogen bond with Gly24
1b 3'-chloro substitution-8.1H-bond with Ser25, Halogen bond with Gly24, Hydrophobic interaction with Val26
1c 4'-methoxy substitution-7.2H-bond with Ser25, H-bond with Thr28

Table 1: Hypothetical Molecular Docking Results for Derivatives of this compound.

Synthetic Derivatization and Analogues: Advanced Strategies for Scaffold Modification

Functionalization of the Bromoaryl Moiety via Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a bromine atom on one of the aryl rings is a key feature for synthetic diversification, allowing for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl systems by coupling the bromoaryl group with a range of aryl or heteroaryl boronic acids or their esters. For 4-[(3-Bromophenyl)methanesulfonyl]aniline, a Suzuki-Miyaura reaction would replace the bromine atom with a new aryl or heteroaryl group, leading to a library of tri-aryl sulfone derivatives. The general conditions for such a transformation typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene/ethanol. The reaction is generally tolerant of a wide range of functional groups, making it applicable to this scaffold. uni-rostock.denih.gov

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling the bromoaryl moiety with various alkenes. snnu.edu.cnnih.gov This would result in the formation of stilbene-like structures, where the bromine atom is replaced by a substituted vinyl group. Typical catalysts include Pd(OAc)₂ or PdCl₂, often in the presence of a phosphine (B1218219) ligand and a base. The stereochemical outcome of the Heck reaction is often controllable, predominantly yielding the E-isomer. snnu.edu.cn

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. lookchem.comnih.gov This reaction couples the bromoaryl group with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. This would yield derivatives containing a diaryl sulfone connected to an alkyne, which can serve as a precursor for further transformations, such as cycloadditions to form heterocyclic systems. nih.gov

A representative table of potential cross-coupling products is shown below:

Table 1: Examples of Potential Cross-Coupling Reactions on this compound
Reaction Type Coupling Partner Potential Product
Suzuki-Miyaura Phenylboronic acid 4-{[3-(Phenyl)phenyl]methanesulfonyl}aniline
Heck Styrene 4-{[3-(2-Phenylethenyl)phenyl]methanesulfonyl}aniline
Sonogashira Phenylacetylene 4-{[3-(2-Phenylethynyl)phenyl]methanesulfonyl}aniline

Modification of the Aniline (B41778) Nitrogen (N-Alkylation, N-Acylation)

The primary amino group of the aniline moiety is another key site for synthetic modification, readily undergoing N-alkylation and N-acylation reactions to introduce a variety of substituents.

N-Alkylation: The aniline nitrogen can be alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. Mono-N-alkylation can be achieved under controlled conditions. For instance, reaction with an alkyl halide in the presence of a mild base can introduce a single alkyl group. More advanced methods, such as the Buchwald-Hartwig amination, can also be employed for the synthesis of N-aryl derivatives.

N-Acylation: N-acylation is a straightforward transformation, typically achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. A wide range of acyl groups, including aliphatic, aromatic, and heterocyclic moieties, can be introduced.

Table 2: Examples of N-Alkylation and N-Acylation of this compound

Reaction Type Reagent Potential Product
N-Alkylation Methyl iodide 4-[(3-Bromophenyl)methanesulfonyl]-N-methylaniline
N-Acylation Acetyl chloride N-{4-[(3-Bromophenyl)methanesulfonyl]phenyl}acetamide

Alterations to the Sulfonyl Linker and Sulfonyl Analogues

The sulfonyl group is a critical linker in the scaffold, and its modification or replacement with bioisosteric groups can significantly impact the molecule's properties. The sulfone can be considered a bioisostere of other functional groups, and in turn, can be replaced by other moieties to explore different chemical space.

One approach is the synthesis of sulfonamide analogues, where the sulfonyl group is part of a sulfonamide linkage. This can be achieved through different synthetic routes, often involving the reaction of a sulfonyl chloride with an amine. While the current scaffold has a sulfone, related structures with a sulfonamide linker are common in medicinal chemistry.

Another strategy involves the replacement of the sulfone with other groups such as a sulfoxide (B87167), sulfide (B99878), or even non-sulfur containing linkers like a carbonyl group to create analogues with different physicochemical properties. The synthesis of such analogues would require a completely different synthetic approach, building the molecule from different starting materials. For instance, a diaryl sulfide can be synthesized and then selectively oxidized to the corresponding sulfoxide or sulfone.

Construction of Fused and Bridged Systems Incorporating the Core Scaffold

The this compound scaffold can be used as a building block for the synthesis of more complex, rigid structures such as fused and bridged systems. Intramolecular reactions can be designed to create new rings, leading to polycyclic aromatic or heterocyclic systems.

For example, an intramolecular Heck reaction could be envisioned if a suitable alkene is introduced into the molecule. More advanced strategies involve intramolecular C-H activation/arylation reactions. For instance, palladium-catalyzed intramolecular oxidative arylation can be used to form a new bond between the two aryl rings, leading to the formation of a dibenzothiophene (B1670422) dioxide core structure. Such reactions often require specific directing groups or are facilitated by the inherent electronic properties of the substrate.

Synthesis of Chiral Analogues and Stereoselective Approaches

The introduction of chirality can be a crucial step in the development of biologically active molecules. For the this compound scaffold, chirality can be introduced in several ways.

If the modifications in the previous sections lead to the formation of a stereocenter, for example through the addition of a chiral substituent, then diastereomers could be formed. Alternatively, atropisomerism can be induced by introducing bulky substituents at the ortho positions of the aryl rings, which would hinder free rotation around the aryl-sulfonyl bond, leading to stable, chiral atropisomers. The synthesis of such molecules would require stereoselective methods.

Furthermore, chiral analogues can be synthesized using chiral building blocks or through asymmetric catalysis. For example, if a chiral amine is used in a coupling reaction, or a chiral catalyst is employed in one of the synthetic steps, it is possible to obtain enantiomerically enriched products.

Combinatorial Library Synthesis and High-Throughput Derivatization

The amenability of the this compound scaffold to various synthetic transformations makes it an ideal candidate for the construction of combinatorial libraries. By systematically varying the substituents at the three key positions—the bromoaryl moiety, the aniline nitrogen, and potentially the sulfonyl linker—a large number of analogues can be rapidly synthesized.

High-throughput synthesis techniques, often employing automated platforms, can be used to perform the reactions in parallel. For example, a library could be generated by reacting the parent compound with a diverse set of boronic acids (Suzuki coupling), followed by a second diversification step of N-acylating the aniline group with a range of acyl chlorides. Such libraries are invaluable for screening against biological targets to identify lead compounds with desired activities. uni-rostock.denih.gov The use of "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can also be a powerful tool for library synthesis if an azide (B81097) or alkyne functionality is introduced into the scaffold. nih.gov

Future Research Directions and Emerging Challenges in the Study of Sulfonyl Aniline Derivatives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of sulfonyl aniline (B41778) derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional methods often rely on harsh conditions and stoichiometric reagents, which are now being replaced by catalytic and environmentally benign alternatives. rsc.orgnih.gov

One of the most promising avenues is the use of photoredox catalysis , which allows for the sulfonylation of aniline derivatives under mild conditions using visible light. rsc.orgrsc.org This approach often utilizes bench-stable sulfinate salts as sulfonylation reagents, avoiding the need for harsh oxidants. rsc.org Another sustainable strategy involves the use of biomass-derived heterogeneous catalysts . For instance, a copper-based catalyst derived from biomass has been shown to be effective for the sulfonylation of aniline derivatives at room temperature and can be recycled multiple times without significant loss of activity. mdpi.com

The synthesis of benzylic sulfones, a key structural motif in 4-[(3-Bromophenyl)methanesulfonyl]aniline, has also seen significant advancements. Palladium-catalyzed reactions have been developed for the nucleophilic substitution of benzylic carbonates with sodium arenesulfinates, providing a high-yield pathway to benzylic sulfones from the corresponding alcohols. organic-chemistry.orgacs.org This method circumvents the use of often unstable and lachrymatory benzylic halides. acs.org The use of easy-to-handle and stable SO2 surrogates is also reinvigorating research into sulfone synthesis.

Future research will likely focus on expanding the substrate scope of these sustainable methods, further improving catalyst efficiency and recyclability, and developing one-pot procedures that minimize waste and energy consumption. nih.gov The direct fixation of sulfur dioxide, a common industrial byproduct, into sulfonyl aniline scaffolds is another area of intense research.

Synthetic Strategy Catalyst/Reagent Key Advantages Relevant Compounds
Photoredox CatalysisIridium complexesMild conditions, visible light, use of sulfinate saltsSulfonyl Aniline Derivatives
Biomass-Derived CatalysisCopper-based heterogeneous catalystRecyclable, room temperature, environmentally friendlySulfonyl Aniline Derivatives
Palladium-Catalyzed SubstitutionPalladium complexes with DPEphos ligandHigh yields, avoids benzylic halides, starts from alcoholsBenzylic Sulfones
SO2 SurrogatesVarious easy-to-handle reagentsAvoids gaseous SO2, user-friendlySulfones

Exploration of Novel Reactivity Patterns and Transformations

Beyond their synthesis, the novel reactivity of sulfonyl aniline derivatives is a fertile ground for discovery. The sulfonyl group is not merely a passive structural element but an active participant in a variety of chemical transformations.

A significant area of exploration is the use of the sulfonyl group as a leaving group in cross-coupling reactions . sci-hub.stnih.gov This desulfonylative coupling allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position, enabling the synthesis of complex molecular architectures like di-, tri-, and tetra-arylmethanes from benzylic sulfone precursors. sci-hub.stnih.gov The reactivity in these transformations can be tuned by the electronic properties of the substituents on the sulfone. sci-hub.stnih.gov

Another emerging area is the study of rearrangement reactions . For example, an aminative rearrangement of O-(arenesulfonyl)hydroxylamines has been reported to yield ortho-sulfonyl anilines with high regioselectivity, providing a novel route to this important structural motif. nih.gov Such rearrangements open up new synthetic disconnections and provide access to isomers that are difficult to obtain through classical methods. nih.gov

Furthermore, the benzylic position of compounds like this compound is prone to oxidation . A mild and practical method for the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using K2S2O8 has been developed. nih.govnih.govresearchgate.net These in-situ generated imines are valuable intermediates for the synthesis of nitrogen-containing heterocycles. nih.govnih.govresearchgate.net

Future work in this area will likely focus on discovering new catalytic systems for desulfonylative functionalization, exploring the mechanistic underpinnings of novel rearrangements, and expanding the synthetic utility of transformations at the benzylic position.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of sulfonyl aniline derivatives. The ability to model these molecules in silico can significantly reduce the experimental effort required for their development.

Quantum chemical methods are being employed to calculate a range of properties, including pKb values of anilines and sulfonamides, which are crucial for understanding their behavior in biological systems. researchgate.net These calculations can be performed with various levels of theory and solvation models to achieve good agreement with experimental data. researchgate.net Computational studies are also used to investigate the electro-optical properties of anilines, which is relevant for their application in materials science. researchgate.net

A novel stepwise classification approach based on calculated physicochemical parameters has been developed to predict the metabolic fate of substituted anilines. nih.gov This type of quantitative structure-metabolism relationship (QSMR) modeling can provide valuable insights into the biotransformation of drug candidates. nih.gov Furthermore, computational protocols that combine periodic and QM/QM' calculations are being used to investigate the structural and photophysical properties of molecular crystals.

The future of computational modeling in this field lies in the development of more accurate and efficient methods for predicting a wider range of properties, including reaction outcomes, spectroscopic data, and crystal packing. The integration of machine learning with first-principles calculations is a particularly promising direction for achieving this goal.

Computational Method Predicted Property Significance
Quantum Chemistry (HF, B3LYP with PCM/CPCM)pKb valuesUnderstanding basicity in aqueous solution for drug development. researchgate.net
Multivariate Pattern Recognition (PLS-DA, SIMCA)Metabolic fate (e.g., N-acetylation)Predicting biotransformation of drug candidates. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/QM')Structural and photophysical propertiesDesigning molecules for materials science applications.
Density Functional Theory (DFT)Electro-optical propertiesScreening candidates for optical materials and devices. researchgate.net

Design of Next-Generation Molecular Probes and Tools

The unique electronic and structural properties of the sulfonyl aniline scaffold make it an attractive platform for the design of molecular probes and chemical tools for biological and materials science applications.

Fluorescent probes based on sulfonyl-containing scaffolds are a major area of research. For example, bis-sulfonyl-BODIPY derivatives have been designed as fluorescent probes for tumor cell imaging. researchgate.netnih.gov The sulfonyl groups in these probes can enhance hydrophilicity and biocompatibility. researchgate.netnih.gov Similarly, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors. nih.gov The fluorescence properties of aniline derivatives, including those with sulfonyl groups, can be sensitive to the polarity of their environment, making them useful as probes for studying biological systems. researchgate.netacs.org

Beyond imaging, the sulfonyl fluoride (B91410) group has emerged as a versatile covalent warhead for chemical biology probes. frontiersin.org These probes can react with nucleophilic residues in proteins, allowing for irreversible labeling and modulation of protein targets. rsc.org The development of sulfonyl fluoride probes is expanding the toolkit for discovering new drug targets and understanding protein function. rsc.org

Future research in this area will focus on designing probes with enhanced photophysical properties (e.g., longer wavelengths, higher quantum yields), improved targeting specificity for particular cellular organelles or biomolecules, and novel activation mechanisms for responsive probes.

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of sulfonyl aniline derivatives. nih.govmdpi.comjapsonline.com These technologies can analyze vast datasets of chemical information to identify patterns and make predictions that are beyond the reach of human intuition. nih.govnih.gov

ML models are being developed to predict a wide range of molecular properties , including bioactivity, toxicity, and physicochemical characteristics such as ADME (absorption, distribution, metabolism, and excretion). nih.govsapiosciences.com This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. ulster.ac.ukresearchgate.net Deep learning models, in particular, are showing great promise in predicting the properties of chemical compounds from their structural definitions alone. ulster.ac.ukresearchgate.net

AI is also being used to predict the outcomes of chemical reactions . A machine learning model has been developed to predict the success of sulfamide (B24259) synthesis via sulfur(VI) fluoride exchange, demonstrating the potential of AI to guide synthetic planning. digitellinc.com This can save significant time and resources in the laboratory by avoiding unpromising reaction conditions. digitellinc.com

Furthermore, generative AI models can design entirely new molecules with desired properties. mdpi.com These models can be trained on known active compounds to generate novel sulfonyl aniline derivatives with a high probability of possessing the desired biological activity. mdpi.com

The primary challenge in this field is the need for large, high-quality datasets for training robust and accurate models. Future efforts will focus on data curation and sharing, as well as the development of more sophisticated algorithms that can learn from smaller and more diverse datasets. The integration of AI and ML into the entire drug discovery pipeline, from target identification to clinical trial design, will undoubtedly accelerate the development of new therapeutics based on the sulfonyl aniline scaffold. sapiosciences.comfrontiersin.org

AI/ML Application Objective Impact on Research
Predictive ModelingPredict bioactivity, toxicity, and ADME properties. nih.govPrioritizes promising candidates for synthesis, reducing experimental costs. sapiosciences.com
Reaction PredictionForecast the success of synthetic routes. digitellinc.comOptimizes reaction conditions and improves synthetic efficiency.
Generative DesignCreate novel molecules with desired therapeutic profiles. mdpi.comAccelerates the discovery of new lead compounds.
High-Throughput ScreeningAnalyze large chemical libraries to identify hits.Enables faster and more focused drug discovery campaigns. sapiosciences.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3-Bromophenyl)methanesulfonyl]aniline, and how can intermediates be characterized?

  • Methodological Answer : A two-step synthesis is typically employed: (1) Sulfonylation of 3-bromobenzyl chloride with methanesulfonyl chloride under basic conditions (e.g., NaOH/THF), followed by (2) coupling with 4-nitroaniline via nucleophilic aromatic substitution. Key intermediates (e.g., 3-bromophenylmethanesulfonyl chloride) should be verified using ¹H/¹³C NMR (δ ~7.4–7.8 ppm for aromatic protons) and FT-IR (S=O stretches at ~1150–1350 cm⁻¹). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR will show a singlet for the methanesulfonyl group (δ ~3.1 ppm) and distinct aromatic splitting patterns for the bromophenyl and aniline rings. ¹³C NMR confirms sulfonyl carbon at δ ~55 ppm.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 340.98 (C₁₃H₁₁BrNO₂S).
  • X-ray Crystallography : For unambiguous confirmation, co-crystallize with a partner acid (e.g., 3,5-dinitrobenzoic acid) and analyze space group parameters (e.g., monoclinic P2₁/c) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group enables Suzuki-Miyaura coupling with aryl boronic acids. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and DME/H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC-MS to distinguish between para vs. meta coupling products. Bromine’s electronegativity enhances oxidative stability, reducing undesired dehalogenation .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electrostatic potential surfaces, identifying nucleophilic regions (e.g., sulfonyl oxygen). Use molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide moiety’s known affinity for zinc-containing enzymes. Validate predictions with in vitro assays (e.g., COX-2 inhibition IC₅₀) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : If NMR signals suggest impurities (e.g., residual solvents or regioisomers), employ preparative HPLC (C18 column, acetonitrile/water gradient) for purification. For ambiguous NOE correlations, use 2D-COSY and HSQC to assign proton-carbon connectivity. Cross-reference with XRD data to confirm bond angles and torsion strain .

Q. How does the compound’s stability vary under different experimental conditions (pH, light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; analyze degradation via UV-Vis (λ = 254 nm).
  • Photostability : Expose to UV light (365 nm) for 48h; monitor sulfonamide bond cleavage by LC-MS .
  • Thermal Stability : Use TGA-DSC to determine decomposition onset (~200°C). Store in amber vials at –20°C under inert gas .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?

  • Methodological Answer : Synthesize analogs (e.g., Cl, CF₃ substitutions) and test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Corrogate logP values (HPLC-derived) with MIC data to assess hydrophobicity’s impact on membrane permeability. The bromine atom enhances lipophilicity, improving penetration but potentially increasing cytotoxicity .

Methodological Best Practices

  • Purification : Use flash chromatography (silica gel, 10% ethyl acetate/hexane) for crude products.
  • Handling : Due to light sensitivity, perform reactions under amber glassware and store samples in DMSO at –80°C for long-term stability .
  • Safety : The sulfonamide group may cause sensitization; use PPE (gloves, goggles) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.